Olorofim

Overview

Description

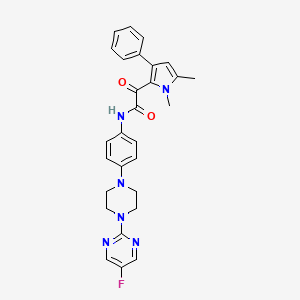

Olorofim (F901318) is a first-in-class antifungal agent belonging to the orotomide family, distinguished by its novel mechanism of action: inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway . By targeting fungal DHODH (class 2 isoform), this compound disrupts nucleic acid synthesis, leading to downstream effects on cell wall integrity, phospholipid metabolism, and protein regulation . It demonstrates broad-spectrum activity against filamentous fungi, including azole-resistant Aspergillus species, Scedosporium, Lomentospora prolificans, and dimorphic fungi, but is inactive against yeasts (e.g., Candida, Cryptococcus) and Mucorales due to structural differences in their DHODH enzymes . This compound exhibits favorable pharmacokinetics, with oral bioavailability (45–82%), high protein binding (>99%), and tissue penetration into lungs, kidneys, and brain . Its clinical promise is underscored by FDA Breakthrough Therapy and Orphan Drug designations for invasive aspergillosis and rare mold infections .

Preparation Methods

Chemical Preparation and Solubility Profiling

Olorofim’s low aqueous solubility necessitates the use of organic solvents for dissolution. In laboratory settings, dimethylsulfoxide (DMSO) is the primary solvent due to its capacity to solubilize the compound at high concentrations. Studies consistently report stock solutions prepared at 0.5–5 mg/mL in DMSO, followed by dilution in culture media or buffers to achieve working concentrations . For example, in hyphal inhibition assays against Aspergillus fumigatus, a 0.5 mg/mL DMSO stock was diluted to a final concentration of 0.1 µg/mL in Vogel’s Minimal Medium (VMM) .

Solvent Compatibility and Stability

DMSO’s compatibility with fungal growth media has been validated across multiple studies, with no observable interference at concentrations ≤2% (v/v) . Alternative solvents like polyethylene glycol 300 (PEG300) have been employed for in vivo applications. In a guinea pig model of dermatophytosis, this compound was formulated at 0.1 mg/mL in PEG300 for topical delivery, achieving complete lesion resolution within seven days . Accelerated stability studies indicate that DMSO stocks remain stable for ≥6 months at 4°C, with no degradation detected via high-performance liquid chromatography (HPLC) .

Formulation Strategies for In Vitro and In Vivo Applications

In Vitro Susceptibility Testing

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.1 methodology has been standardized for this compound susceptibility testing. Two plate preparation methods are widely used:

-

Serial Dilution Method : this compound is serially diluted in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 2% glucose, yielding concentrations from 0.002–8 µg/mL .

-

ISO Method : Predilutions in DMSO are prepared and dispensed into plates, followed by medium addition to achieve target concentrations .

Both methods show high concordance, with median MICs for Aspergillus fumigatus reported as 0.03 µg/mL (range: 0.015–0.06 µg/mL) .

Table 1: Comparison of this compound MIC Determination Methods

| Method | Median MIC (µg/mL) | Range (µg/mL) | Concordance with Visual Reading |

|---|---|---|---|

| Serial Dilution | 0.03 | 0.015–0.06 | 92% |

| ISO Predilution | 0.03 | 0.015–0.06 | 89% |

In Vivo Topical and Systemic Formulations

For cutaneous infections, topical formulations in PEG300 (0.1 mg/mL) applied at 10 µg/lesion/day eradicated dermatophytes in guinea pigs within seven days . Systemic administration in murine models utilized intravenous suspensions in 5% (w/v) hydroxypropyl-β-cyclodextrin, achieving plasma concentrations exceeding the MIC90 for Talaromyces marneffei (0.0005 µg/mL) for >12 hours .

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for quantifying this compound purity. A C18 column (4.6 × 150 mm, 5 µm) with an acetonitrile:water (70:30) mobile phase (0.1% trifluoroacetic acid) achieves baseline separation, retention time = 6.2 minutes, and linearity (R² = 0.999) over 0.1–50 µg/mL .

Spectrophotometric MIC Determination

Endpoint MICs are determined spectrophotometrically at 530 nm, with a cutoff of ≥90% growth inhibition relative to drug-free controls. This method correlates strongly with visual readings (κ = 0.87), reducing interobserver variability .

| Condition | Temperature | Duration | Purity Retention |

|---|---|---|---|

| DMSO Stock (5 mg/mL) | 4°C | 6 months | 98.5% |

| RPMI Medium (0.1 µg/mL) | 37°C | 72 hours | 95.2% |

| PEG300 (0.1 mg/mL) | 25°C | 30 days | 97.8% |

Long-term stability in DMSO at -80°C exceeds 12 months, with <1% degradation . In culture media, this compound remains stable for 72 hours under standard incubation conditions (37°C, 5% CO₂) .

Comparative Efficacy Against Antifungal Resistance Mechanisms

This compound’s unique mechanism circumvents common azole resistance pathways. In Aspergillus fumigatus, transcriptional regulators hapB and areA modulate both this compound and azole susceptibility. However, this compound retains activity against azole-resistant strains with Cyp51A mutations (e.g., TR34/L98H), demonstrating MICs of 0.03 µg/mL compared to voriconazole MICs of >8 µg/mL .

Table 3: this compound MICs Against Resistant Fungal Isolates

| Species | Resistance Mechanism | This compound MIC (µg/mL) | Comparator Azole MIC (µg/mL) |

|---|---|---|---|

| A. fumigatus | Cyp51A TR34/L98H | 0.03 | Voriconazole >8 |

| T. marneffei | None (Wild-Type) | 0.0005 | Posaconazole 0.03 |

Chemical Reactions Analysis

Primary Enzymatic Inhibition Reaction

Olorofim selectively inhibits dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme critical for the fourth step in de novo pyrimidine biosynthesis. This reaction involves:This compound acts as a reversible, non-competitive inhibitor of DHODH, binding to the enzyme's ubiquinone (CoQ) pocket and blocking electron transfer required for dihydroorotate oxidation . Structural studies confirm that the compound’s bicyclic pyrimidine moiety mimics the transition state of the substrate .

| Parameter | Value | Source |

|---|---|---|

| DHODH inhibition constant (Ki) | 0.14–0.25 μM | |

| IC₅₀ against A. fumigatus | 0.07 μg/mL |

Pyrimidine Depletion

Inhibition of DHODH disrupts uridine monophosphate (UMP) synthesis, leading to:

- Reduced levels of uridine triphosphate (UTP) and cytidine triphosphate (CTP) .

- Impaired synthesis of DNA/RNA pyrimidine bases (cytosine, thymine, uracil) .

Cell Wall Dysregulation

UTP depletion reduces UDP-glucose, a substrate for β-1,3-glucan synthase, causing:

- ↓ β-1,3-glucan synthesis at hyphal tips (Aniline Blue fluorescence reduced by 60% after 24 h) .

- ↑ Chitin content (Calcofluor White fluorescence increased by 80%), likely as a compensatory stress response .

| Cell Wall Component | Change Post-Olorofim | Measurement Method |

|---|---|---|

| β-1,3-glucan | 40% reduction at tips | Aniline Blue staining |

| Chitin | 80% increase | Calcofluor White assay |

Pharmacokinetic Interactions

This compound exhibits nonlinear pharmacokinetics with high tissue distribution (volume of distribution: 2.89–3.49 L/kg) . Key metabolic interactions include:

- Enterohepatic recirculation : Secondary plasma concentration peaks observed due to biliary excretion and reabsorption .

- Protein binding : >99% bound to serum proteins, limiting free drug availability .

| Parameter | Oral Administration | Intravenous Administration |

|---|---|---|

| Bioavailability | 45–82% (species-dependent) | 100% |

| Plasma half-life (t₁/₂) | 20–30 hours | 20–30 hours |

| Steady-state trough | 1–2 μg/mL | 1.3–2 μg/mL |

Cellular Morphological Changes

Confocal live-cell imaging reveals dynamic effects on A. fumigatus hyphae :

- Mitotic arrest : Nuclei become static within 24 h due to pyrimidine starvation (GFP-tagged nuclei showed 0% mitotic activity post-treatment) .

- Vacuolar enlargement : Vacuole volume increased by 150% within 12 h (CMAC staining).

- Septation abnormalities : Hyphae developed irregular septa spacing (2.5× higher frequency than controls).

Reversibility and Resistance

Scientific Research Applications

In Vitro Activity

Olorofim has demonstrated significant in vitro antifungal activity against a range of dermatophytes and filamentous fungi. Key findings include:

- Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 0.004 to 0.125 mg/L against dermatophytes, indicating high potency .

- Activity Against Resistant Strains : It has shown effectiveness against azole-resistant strains of Aspergillus fumigatus, as well as other rare molds such as Lomentospora prolificans and Scopulariopsis spp. .

In Vivo Efficacy

This compound's in vivo efficacy has been assessed through various animal models, demonstrating promising results:

- Survival Rates : In a murine model of systemic A. terreus infection, survival rates were significantly higher in groups treated with this compound compared to control groups, achieving up to 100% survival with intravenous administration .

- Reduction in Fungal Burden : Histological analyses indicated a marked reduction in fungal burden in treated animals. For instance, in a study involving neutropenic mice, this compound treatment led to a log reduction in renal fungal burden compared to placebo .

Summary of Key Findings

| Study Focus | In Vitro MIC Range | In Vivo Survival Rate | Fungal Species Targeted |

|---|---|---|---|

| Dermatophytes | 0.004–0.125 mg/L | N/A | Microsporum gypseum |

| Azole-resistant Aspergillus | N/A | Up to 100% (IV) | Aspergillus fumigatus |

| Rare molds | N/A | 90% (oral) | Lomentospora prolificans, Scopulariopsis spp. |

Phase 2b Study Outcomes

A pivotal Phase 2b study evaluated the safety and efficacy of this compound in patients with invasive fungal infections. Key results included:

- Patient Response : At day 42, 44% of patients showed complete or partial responses to treatment, with an overall response rate of 69% .

- Safety Profile : this compound was generally well tolerated, with the most significant adverse event being drug-induced liver injury (DILI), affecting 8% of participants .

Case Study: Treatment of Invasive Aspergillosis

In a multicenter trial involving patients with pulmonary invasive aspergillosis:

- Dosing Duration : The median duration of dosing was approximately 84 days, with some patients receiving treatment for over 300 days during an extension phase .

- Mortality Rates : All-cause mortality at day 42 was recorded at 15%, increasing to 20% by day 84, highlighting the critical need for effective antifungal therapies .

Mechanism of Action

Olorofim exerts its antifungal effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidines. This inhibition disrupts the production of DNA and RNA in fungal cells, leading to cell death. The molecular targets of this compound include various species of Aspergillus, Scedosporium, and Fusarium, among others .

Comparison with Similar Compounds

Olorofim vs. Azoles (Voriconazole, Itraconazole)

- Mechanism of Action: Azoles inhibit lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis, while this compound targets DHODH, a pathway independent of azole resistance mechanisms .

- Spectrum : this compound maintains low MICs (≤0.25 mg/L) against azole-resistant Aspergillus fumigatus and cryptic species (e.g., A. lentulus, A. udagawae), whereas azoles often fail due to Cyp51A mutations .

- Antagonism : Co-administration with azoles may reduce efficacy. Sub-MIC azole concentrations upregulate pyrimidine biosynthesis genes, counteracting this compound’s effects .

Table 1 : MIC Comparison (mg/L) for Aspergillus spp.

| Species | This compound MIC Range | Azole MIC Range (Voriconazole) |

|---|---|---|

| A. fumigatus (azole-S) | 0.03–0.25 | 0.5–2.0 |

| A. fumigatus (azole-R) | 0.03–0.25 | >8.0 |

| A. chevalieri | >1.0 | 0.25–1.0 |

| A. montevidensis | >1.0 | 0.12–0.5 |

This compound vs. Amphotericin B

- Spectrum : this compound outperforms amphotericin B against Fusarium solani species complex (FSSC; MIC 0.25–1 mg/L vs. 0.25–4 mg/L) and Fusarium oxysporum (FOSC; MIC 0.03–0.5 mg/L vs. 1–4 mg/L) .

- Toxicity : Amphotericin B carries significant nephrotoxicity risks, while this compound’s fungal-specific DHODH inhibition minimizes human toxicity (IC50 >100,000 nM for human DHODH vs. 44 nM for A. fumigatus) .

This compound vs. Agricultural Fungicide Ipflufenoquin

- Cross-Resistance Risk: Both inhibit DHODH, but ipflufenoquin (used in agriculture) shares structural and mechanistic similarities with this compound. A. fumigatus strains resistant to ipflufenoquin (MIC >50 mg/L) exhibit cross-resistance to this compound (MIC >0.3 mg/L) due to shared pyrE mutations (e.g., G119C, H116R) .

- Enzyme Binding: Molecular modeling shows ipflufenoquin binds less efficiently to DHODH (IC50 0.77 µM vs. 0.044 µM for this compound), but field use could select for mutations compromising this compound efficacy .

Table 2 : DHODH Inhibitor Activity Against A. fumigatus

| Compound | MIC Range (mg/L) | IC50 (µM) | Resistance Mutations |

|---|---|---|---|

| This compound | 0.03–0.25 | 0.044 | G119A, G119C, H116R, V200E |

| Ipflufenoquin | 12.5–>50 | 0.77 | H116R, L164P, V200E |

This compound vs. Echinocandins (Micafungin)

- Spectrum: Echinocandins lack activity against Fusarium and Scedosporium (MIC >8 mg/L), whereas this compound inhibits Scedosporium spp. (MIC 0.03–0.12 mg/L) and L. prolificans (MIC 0.06–0.25 mg/L) .

- Mechanism: Echinocandins target β-1,3-glucan synthase, a cell wall component, while this compound’s intracellular action bypasses cell wall melanin defenses in dematiaceous fungi .

Key Research Findings

- Efficacy in Resistant Infections : this compound achieved 80% survival in murine models of azole-resistant A. nidulans and A. tanneri infections, compared to 0% survival with voriconazole .

- Sub-MIC Activity: Growth inhibition persists at sub-MIC levels (50% inhibition at 0.03 mg/L for A.

- Pharmacodynamics : A plasma Cmin/MIC ratio of 0.3 mg/L correlates with efficacy in invasive aspergillosis models, achievable via once-daily oral dosing .

Biological Activity

Olorofim is a novel antifungal agent belonging to the orotomide class, primarily developed to combat invasive fungal infections, particularly those caused by resistant strains of Aspergillus and other filamentous fungi. Its mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis, thereby impeding DNA synthesis, cell growth, and division in fungi.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of filamentous fungi, including both azole-susceptible and azole-resistant strains of Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for various fungal species have been extensively studied. Below is a summary of the MIC values reported for this compound against key fungal pathogens:

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound. Research has shown that treatment with this compound leads to significant reductions in fungal burden and serum galactomannan levels, a biomarker for invasive aspergillosis. Key findings include:

- Survival Rates : In murine models infected with azole-resistant A. fumigatus, treatment with this compound resulted in improved survival rates compared to control groups. For instance, a study indicated that mice treated with this compound had significantly lower galactomannan levels and higher survival rates than those treated with posaconazole .

- Histopathological Outcomes : Histological analysis revealed limited inflammatory responses and reduced fungal elements in organs from this compound-treated mice compared to placebo groups, indicating effective clearance of the pathogen .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its potential for effective systemic treatment:

- Bioavailability : Following oral administration, bioavailability ranges from 45% to 82% across different animal models .

- Protein Binding : this compound exhibits over 99% protein binding, suggesting substantial distribution within the body.

- Time-Dependent Activity : The pharmacokinetic/pharmacodynamic (PK/PD) relationship indicates that the Cmin/MIC ratio is critical for its antifungal efficacy, emphasizing the importance of maintaining adequate drug levels over time for optimal outcomes .

Clinical Case Studies

Recent clinical trials have highlighted the effectiveness of this compound in treating challenging fungal infections:

- In an open-label phase 2 study involving patients with extrapulmonary coccidioidomycosis, 75.6% demonstrated clinical benefit by day 42 post-treatment with this compound, underscoring its potential in real-world applications .

- A comprehensive review concluded that this compound is well-tolerated with manageable side effects, primarily infusion-related reactions and mild gastrointestinal disturbances .

Q & A

Basic Research Questions

Q. What is the mechanism of action of olorofim against fungal pathogens?

this compound selectively inhibits fungal dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This inhibition depletes intracellular pyrimidine pools, leading to fungal cell death. Unlike mammalian DHODH, this compound specifically targets class 2 DHODH found in pathogenic molds like Aspergillus and Scedosporium spp. . To validate this mechanism, researchers should combine enzyme inhibition assays (e.g., recombinant DHODH activity tests) with metabolomic profiling of pyrimidine intermediates in treated fungal cells.

Q. Which fungal species are susceptible to this compound in vitro?

this compound demonstrates broad-spectrum activity against Aspergillus spp. (including azole-resistant strains), Lomentospora prolificans, Scedosporium spp., and Coccidioides immitis. However, it lacks efficacy against Mucorales (e.g., Rhizopus spp.) due to their exclusive reliance on class 1A DHODH . Susceptibility testing should follow CLSI/EUCAST guidelines using broth microdilution or agar-based assays, with MIC values interpreted in the context of clinical breakpoints.

Q. How does this compound’s efficacy compare between in vitro and in vivo models?

Murine models of invasive aspergillosis show a strong correlation between in vitro MIC values and in vivo outcomes, with this compound reducing fungal burden and mortality by >80% in immunocompromised hosts . Researchers should standardize animal models using immunosuppressive regimens (e.g., cyclophosphamide/cortisone acetate) and quantify outcomes via CFU counts or qPCR-based fungal load assays.

Advanced Research Questions

Q. What experimental approaches resolve contradictory susceptibility data in dematiaceous molds?

Despite bioinformatic predictions of class 2 DHODH in dematiaceous molds (e.g., Cladophialophora), intermediate this compound susceptibility may arise from horizontal gene transfer of dihydrouracil oxidases, which bypass DHODH inhibition. Investigators should integrate:

- Bioinformatic analysis (phylogenetic clustering of DHODH homologs),

- Functional complementation assays (e.g., expressing fungal genes in S. cerevisiae DHODH knockouts),

- Biochemical validation (enzyme activity assays with recombinant proteins) .

Q. How can transcriptional regulation explain this compound resistance in Aspergillus fumigatus?

Genome-wide screens of A. fumigatus transcription factor (TF) mutants identified ΔhapB and ΔareA as regulators of this compound resistance. These TFs modulate pyrimidine pathway genes (e.g., pyrG). Researchers should:

- Use RNA-seq to map transcriptional changes under this compound exposure,

- Validate TF-DNA interactions via ChIP-seq or EMSA,

- Correlate TF expression levels with MIC shifts in clinical isolates .

Q. What methodologies optimize clinical trial design for this compound in azole-resistant aspergillosis?

Phase 2b trials (NCT03583164) prioritized patients with azole-resistant Aspergillus or rare molds (e.g., Scopulariopsis). Key considerations include:

- Endpoint selection : Composite all-cause mortality and radiographic response at 6 weeks.

- Statistical powering : Account for heterogeneous populations (e.g., immunocompromised vs. ICU patients).

- Safety monitoring : Track liver enzyme elevations (9.9% incidence) and gastrointestinal intolerance .

Q. How do drug combination studies inform this compound-azole interactions?

this compound and azoles exhibit antagonism in A. fumigatus, likely due to overlapping stress response pathways. To study this:

- Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI).

- Use transcriptomics to identify shared transcriptional hubs (e.g., oxidative stress genes).

- Validate findings in murine co-infection models .

Q. What bioinformatics tools elucidate this compound’s target conservation across fungal clades?

Phylogenetic analysis of DHODH sequences (e.g., using MEGA or PhyML) reveals class 2 DHODH conservation in susceptible species. Tools like AlphaFold2 can predict structural variations (e.g., active-site mutations) linked to resistance. Pair these with pan-genome analyses to assess horizontal gene transfer risks .

Q. How should researchers address this compound’s limited activity against Fusarium species?

Fusarium solani and F. dimerum show intrinsic resistance due to efflux pumps or alternate pyrimidine salvage pathways. Investigate:

- Efflux inhibition assays with verapamil or FK506,

- RNAi knockdowns of salvage pathway genes (e.g., ura3),

- Comparative genomics to identify species-specific adaptations .

Q. What strategies improve reproducibility in this compound enzyme kinetics studies?

Ensure recombinant DHODH purity (>95% via SDS-PAGE) and use standardized assay conditions (pH 7.4, 37°C, 100 µM substrate). Include positive controls (e.g., teriflunomide for mammalian DHODH) and validate findings across multiple fungal strains .

Q. Tables

Table 1. Key In Vitro Susceptibility Data for this compound

| Fungal Species | MIC Range (µg/mL) | Clinical Relevance |

|---|---|---|

| Aspergillus fumigatus | 0.03–0.12 | Azole-resistant strains included |

| Scedosporium apiospermum | 0.06–0.25 | Rare mold infections |

| Lomentospora prolificans | 0.12–0.5 | Disseminated infections |

| Coccidioides immitis | 0.06–0.25 | Endemic mycoses |

| Mucor circinelloides | >16 | Intrinsic resistance |

Table 2. Methodological Recommendations for Resistance Studies

| Approach | Application | Key Outputs |

|---|---|---|

| Functional genomics (TF screens) | Identify regulators of pyrimidine genes | ΔhapB/ΔareA linked to resistance |

| Yeast complementation assays | Validate DHODH class specificity | Class 2 DHODH restores growth |

| Metabolomic profiling | Quantify pyrimidine intermediates | Depleted orotate/uridine levels |

Properties

CAS No. |

1928707-56-5 |

|---|---|

Molecular Formula |

C28H27FN6O2 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |

InChI |

InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |

InChI Key |

SUFPWYYDCOKDLL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |

Canonical SMILES |

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

F-901318; F901318; F 901318; Olorofim |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.